molecular formula C8H9ClN2O B3367033 Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride CAS No. 1588440-93-0

Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride

Cat. No.: B3367033
CAS No.: 1588440-93-0
M. Wt: 184.62 g/mol
InChI Key: BMAAYSMVYXIDTI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride (CAS 1588440-93-0) is a key chemical intermediate offered for research and development purposes. The compound is a solid with the molecular formula C 8 H 9 ClN 2 O and a molecular weight of 184.63 g/mol . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Research into compounds containing this core has demonstrated significant potential for various therapeutic applications. Studies on related structures have shown cardiotonic effects, increasing cardiac contractility and output in animal models, indicating value in cardiovascular research . Furthermore, novel derivatives have been synthesized and evaluated for their potent anticonvulsant activity in preclinical studies, highlighting the scaffold's relevance in central nervous system (CNS) drug discovery . As such, this compound serves as a versatile starting material for synthesizing novel compounds for pharmaceutical research and other advanced chemical applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-6-7-1-2-8-9-3-4-10(8)5-7;/h1-5,11H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAAYSMVYXIDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Imidazo 1,2 a Pyridin 6 Ylmethanol Hydrochloride and Its Analogs

Established Synthetic Pathways to the Imidazo[1,2-a]pyridine (B132010) Core Structure

The formation of the fused imidazo[1,2-a]pyridine ring system is a cornerstone of the synthesis. Various methodologies have been developed to construct this privileged scaffold, primarily relying on cyclization and multicomponent reactions.

Cyclization Reactions for Imidazo[1,2-a]pyridine Ring Formation

Cyclization reactions represent a classical and widely utilized approach for the synthesis of the imidazo[1,2-a]pyridine core. These methods typically involve the reaction of a 2-aminopyridine (B139424) derivative with a suitable bifunctional reagent that facilitates the formation of the imidazole (B134444) ring.

A prominent method is the condensation of 2-aminopyridines with α-haloketones, a reaction that proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen followed by intramolecular cyclization and dehydration. nih.gov This versatile reaction allows for the introduction of various substituents on the imidazo[1,2-a]pyridine ring depending on the choice of the starting materials.

Alternative cyclization strategies include the use of other electrophilic partners. For instance, the reaction of 2-aminopyridines with α,β-unsaturated carbonyl compounds or propargyl halides can also lead to the formation of the imidazo[1,2-a]pyridine skeleton under appropriate reaction conditions. Furthermore, metal-free protocols have been developed, aiming for more environmentally benign synthetic routes. nih.gov Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters has also been reported as an efficient method.

Multicomponent Reaction Approaches to Imidazo[1,2-a]pyridines

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the advantage of constructing complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. Several MCRs have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-known three-component reaction that combines a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines. mdpi.com This reaction is highly versatile and allows for the introduction of a wide range of substituents at the 2 and 3 positions of the heterocyclic core. Another notable MCR is the A³ coupling reaction, which involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt, to yield 3-substituted imidazo[1,2-a]pyridines. organic-chemistry.org

These MCR approaches provide rapid access to a diverse library of imidazo[1,2-a]pyridine derivatives, which can then be further functionalized to obtain the desired target molecules.

Reaction Type Reactants Key Features
Cyclization 2-Aminopyridine and α-haloketoneClassical and versatile
Cyclization Pyridine and ketone oxime esterCopper-catalyzed, aerobic conditions
Multicomponent 2-Aminopyridine, aldehyde, isocyanide (GBB)Forms 3-amino derivatives, high diversity
Multicomponent 2-Aminopyridine, aldehyde, alkyne (A³ coupling)Forms 3-substituted derivatives, often copper-catalyzed

Synthesis of Imidazo[1,2-a]pyridin-6-ylmethanol (B1310979) Hydrochloride Precursors

Once the imidazo[1,2-a]pyridine core is established, the next critical phase is the introduction of a functional group at the C6 position that can be converted to the hydroxymethyl group. This is typically achieved through the synthesis of a carboxylic acid or a related derivative at this position.

Derivatization of Imidazo[1,2-a]pyridine-2-carboxylic acid

While direct functionalization at the C6 position is more common for the synthesis of the target compound, derivatization of other positions, such as C2, can be a strategic approach for creating analogs. For instance, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has been synthesized and subsequently coupled with various amino acid derivatives. researchgate.net This highlights the potential for modifying the imidazo[1,2-a]pyridine scaffold at different positions to generate a library of compounds with diverse functionalities. The synthesis of 5-methyl- and 6-bromo-imidazo[1,2-a]pyridine-2-carboxylic acids has also been reported, indicating that the core can be substituted at various positions before further derivatization. oriprobe.com

Functionalization at the C6 Position of the Imidazo[1,2-a]pyridine Moiety

The introduction of a functional group at the C6 position is a key step in the synthesis of Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride. A common precursor is imidazo[1,2-a]pyridine-6-carboxylic acid. chemicalbook.comfrontiersin.org This can be synthesized from 6-aminonicotinic acid and chloroacetaldehyde (B151913) dimethyl acetal. chemicalbook.com

Another important intermediate is 6-bromoimidazo[1,2-a]pyridine (B40293). google.com This compound can be prepared by the reaction of 2-amino-5-bromopyridine (B118841) with a chloroacetaldehyde aqueous solution. google.com The bromo-substituted intermediate serves as a versatile handle for introducing other functional groups at the C6 position through various cross-coupling reactions. For example, palladium-catalyzed carbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) has been used to introduce a carboxamide moiety at the C6 position. nih.gov

Conversion Strategies to this compound

The final stage of the synthesis involves the conversion of the C6-functionalized precursor to the desired alcohol and its subsequent transformation into the hydrochloride salt.

The reduction of the carboxylic acid or its ester derivative at the C6 position is the most direct route to obtain (imidazo[1,2-a]pyridin-6-yl)methanol. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are commonly employed for this transformation. The choice of the reducing agent and reaction conditions is crucial to ensure the selective reduction of the carboxyl group without affecting other sensitive functionalities on the imidazo[1,2-a]pyridine ring.

Reduction Methodologies for Carboxylic Acid or Ester Precursors to Alcohol Functionality

The conversion of a carboxylic acid or ester at the 6-position of the imidazo[1,2-a]pyridine scaffold to the corresponding primary alcohol, imidazo[1,2-a]pyridin-6-ylmethanol, is a critical transformation. This reduction can be achieved through several established methods, primarily involving hydride-donating reagents.

One of the most potent and widely used reducing agents for this purpose is Lithium Aluminum Hydride (LiAlH₄) . masterorganicchemistry.comwikipedia.org This reagent is highly effective in reducing both carboxylic acids and esters to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the violent reactivity of LiAlH₄ with water. wikipedia.org The mechanism for the reduction of a carboxylic acid first involves an acid-base reaction to form a lithium carboxylate salt, which is then reduced to an aldehyde intermediate. This aldehyde is immediately further reduced to the primary alcohol. libretexts.org Similarly, esters are directly reduced to primary alcohols via an aldehyde intermediate. masterorganicchemistry.com

An alternative, milder reducing agent is Sodium Borohydride (NaBH₄) . While NaBH₄ is generally not reactive enough to reduce carboxylic acids on its own, its reactivity can be enhanced by the addition of additives. chemistrysteps.com A combination of Sodium Borohydride and Nickel(II) Chloride (NaBH₄/NiCl₂) has been shown to be an effective system for the reduction of various functional groups. researchgate.net This reagent system has been successfully employed for the reduction of a nitro group on the imidazo[1,2-a]pyridine ring, suggesting its potential utility for the reduction of a carboxylic acid or ester at the C6 position. nih.gov This method offers the advantage of proceeding under milder conditions and potentially offering greater functional group tolerance compared to LiAlH₄.

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the target functional group without affecting other sensitive moieties on the imidazo[1,2-a]pyridine core.

PrecursorReagentConditionsProduct
Imidazo[1,2-a]pyridine-6-carboxylic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂OImidazo[1,2-a]pyridin-6-ylmethanol
Methyl imidazo[1,2-a]pyridine-6-carboxylateLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂OImidazo[1,2-a]pyridin-6-ylmethanol
Imidazo[1,2-a]pyridine-6-carboxylic acidSodium Borohydride/Nickel(II) Chloride (NaBH₄/NiCl₂)Methanol (B129727) or other protic solventImidazo[1,2-a]pyridin-6-ylmethanol

Hydrochloric Acid Salt Formation for Enhanced Research Utility

In the context of medicinal chemistry and pharmacological research, the conversion of a parent compound into a salt form is a common and often necessary step. For basic compounds such as imidazo[1,2-a]pyridines, the formation of a hydrochloride salt offers several advantages that enhance their utility in research settings.

The primary motivation for forming a hydrochloride salt is to improve the aqueous solubility and dissolution rate of the compound. The parent imidazo[1,2-a]pyridin-6-ylmethanol may exhibit poor solubility in water, which can hinder its use in biological assays and in vivo studies. By reacting the basic nitrogen atom of the pyridine ring with hydrochloric acid, a more polar and water-soluble salt is formed. This improved solubility is critical for achieving uniform concentrations in experimental media and for ensuring adequate bioavailability in preclinical studies.

Furthermore, the hydrochloride salt form often exhibits enhanced stability and a more crystalline nature compared to the free base. This can simplify the purification process, allowing for the isolation of a highly pure, crystalline solid that is easier to handle, weigh, and store. The well-defined crystalline structure of the salt also facilitates characterization by techniques such as X-ray crystallography.

The formation of the hydrochloride salt is typically achieved by treating a solution of the imidazo[1,2-a]pyridin-6-ylmethanol free base in a suitable organic solvent (e.g., ethanol, methanol, or diethyl ether) with a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like dioxane). The resulting salt then precipitates out of the solution and can be collected by filtration.

PropertyFree BaseHydrochloride Salt
Aqueous SolubilityOften lowGenerally high
StabilityVariableOften enhanced
Physical FormCan be amorphous or oilyTypically a crystalline solid
HandlingCan be challengingEasier to handle and weigh

Novel Synthetic Approaches and Flow Chemistry Applications for Imidazo[1,2-a]pyridine Derivatives

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of imidazo[1,2-a]pyridine derivatives. One particularly promising approach is the use of flow chemistry . nih.gov

Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reagents through a reactor, offering several advantages over traditional batch synthesis. These include enhanced reaction control, improved safety, and greater scalability. For the synthesis of imidazo[1,2-a]pyridine derivatives, flow chemistry has been successfully applied to the initial cyclization step, which typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. nih.gov

In a flow chemistry setup, the reactants can be mixed and heated in a microreactor for a very short residence time, leading to rapid and efficient formation of the imidazo[1,2-a]pyridine core. This approach can significantly reduce reaction times and improve yields compared to conventional batch methods. Furthermore, multi-step syntheses can be "telescoped" in a continuous flow process, where the output from one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. This has been demonstrated in the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides. nih.gov

The application of flow chemistry to the synthesis of imidazo[1,2-a]pyridin-6-ylmethanol and its analogs holds significant promise for the rapid and efficient generation of libraries of these compounds for drug discovery research.

Stereoselective Synthesis of Chiral Imidazo[1,2-a]pyridine-6-ylmethanol Derivatives

The introduction of a stereocenter into a drug molecule can have a profound impact on its pharmacological activity. The stereoselective synthesis of chiral imidazo[1,2-a]pyridine-6-ylmethanol derivatives, therefore, is of significant interest. While the direct asymmetric synthesis of this specific alcohol has not been extensively detailed, established methods for the asymmetric synthesis of related chiral molecules can be applied.

One common strategy for accessing chiral alcohols is the asymmetric reduction of a prochiral ketone . In this approach, a ketone precursor, such as 6-acetylimidazo[1,2-a]pyridine, would be reduced using a chiral reducing agent or a catalyst. A variety of transition-metal-catalyzed asymmetric reduction methods have been developed for pyridine ketones, which could be adapted for this purpose. thieme-connect.com These methods often employ chiral ligands to control the stereochemical outcome of the reduction, leading to the formation of one enantiomer of the alcohol in excess.

Another powerful approach is the use of asymmetric multicomponent reactions . For instance, a chiral phosphoric acid-catalyzed Groebke-Blackburn-Bienaymé reaction has been used to synthesize axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov While this method produces axial chirality, it highlights the potential for using chiral catalysts to control stereochemistry in the synthesis of the imidazo[1,2-a]pyridine scaffold, which could be further elaborated to produce chiral derivatives.

The development of efficient and highly stereoselective syntheses for chiral imidazo[1,2-a]pyridine-6-ylmethanol enantiomers is a key area of ongoing research, as it will enable the detailed investigation of the structure-activity relationships of these compounds.

ApproachDescriptionKey Features
Asymmetric Ketone ReductionReduction of a prochiral ketone precursor using a chiral catalyst or reagent.Access to enantiomerically enriched secondary alcohols. Requires a suitable ketone precursor.
Asymmetric Multicomponent ReactionsUse of a chiral catalyst to control stereochemistry during the formation of the imidazo[1,2-a]pyridine ring.Can establish complex stereochemistry in a single step. May require further functional group manipulation.

Advanced Characterization and Analytical Techniques in Imidazo 1,2 a Pyridin 6 Ylmethanol Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Imidazo[1,2-a]pyridin-6-ylmethanol (B1310979) hydrochloride. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the detailed mapping of the molecular structure. chemmethod.comchemmethod.com For this specific compound, ¹H (proton) and ¹³C (carbon-13) NMR are the primary techniques used to confirm its identity and structure. mdpi.com

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride, each unique proton or group of equivalent protons generates a distinct signal, characterized by its chemical shift (δ), integration (signal area), and multiplicity (splitting pattern).

The aromatic region of the spectrum is particularly informative for the imidazo[1,2-a]pyridine (B132010) core. The protons on the pyridine (B92270) and imidazole (B134444) rings resonate at characteristic downfield chemical shifts due to the deshielding effects of the aromatic system. For instance, protons H-5, H-7, and H-8 on the pyridine ring, and H-2 and H-3 on the imidazole ring, would each produce a distinct signal. tci-thaijo.orgmdpi.com The coupling constants (J-values) between adjacent protons reveal their spatial relationships, which is crucial for assigning signals to specific positions on the heterocyclic ring. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group at the C-6 position typically appear as a singlet, while the hydroxyl (-OH) proton may appear as a broad singlet, the position of which can be dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for the Imidazo[1,2-a]pyridine Core (Note: Data is illustrative, based on similar structures. Actual shifts can vary with solvent and conditions.)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.9 - 9.6d or s~1-2
H-87.6 - 7.9d~9.5
H-38.3 - 8.5s-
H-27.7 - 7.9s-
H-77.3 - 7.6dd~9.5, ~2.0
-CH₂-4.5 - 4.8s-

Multiplicity: s = singlet, d = doublet, dd = doublet of doublets.

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a single peak in the spectrum (under broadband proton decoupling), with its chemical shift indicating its electronic environment.

Table 2: Representative ¹³C NMR Spectral Data for the Imidazo[1,2-a]pyridine Core (Note: Data is illustrative, based on similar structures. Actual shifts can vary with solvent and conditions.)

Carbon AssignmentChemical Shift (δ, ppm)
C-8a142 - 146
C-2142 - 144
C-6135 - 138
C-5125 - 128
C-8117 - 119
C-3115 - 118
C-7112 - 114
-CH₂-60 - 65

For more complex derivatives of this compound or in cases of spectral overlap, one-dimensional NMR may not be sufficient for complete structural assignment. In such scenarios, two-dimensional (2D) NMR techniques are employed. These methods provide correlation data between different nuclei, resolving ambiguities and confirming the molecular structure.

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule, which is invaluable for assigning adjacent protons in the aromatic rings. acs.org

HSQC (Heteronuclear Single Quantum Coherence): Reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This technique is essential for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together molecular fragments and establishing the connectivity across the entire molecule, for example, confirming the attachment of the methanol (B129727) group to the C-6 position of the imidazopyridine ring. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.

For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion, [C₈H₈N₂O + H]⁺. This experimentally determined mass is then compared to the theoretically calculated mass based on its molecular formula. A close match between the experimental and theoretical values (typically within a few parts per million, ppm) provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com This technique is a cornerstone for characterizing novel compounds in research. mdpi.com

Chromatographic Methods for Purification and Purity Assessment in Research Contexts

Chromatographic techniques are essential for both the isolation and the purity analysis of this compound in a research setting. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the study of imidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov It can be adapted for both analytical and preparative purposes.

Analytical HPLC: This method is used to assess the purity of a sample of this compound. A small amount of the sample is injected into the HPLC system, and the components are separated on a column (commonly a reverse-phase C18 column). A detector (e.g., UV-Vis) measures the components as they elute. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The area of this peak can also be used for quantitative analysis. This technique is vital for monitoring reaction progress and for final purity verification of the synthesized compound.

Preparative HPLC: When a highly pure sample is required for further studies, preparative HPLC is employed. This method works on the same principle as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. It allows for the isolation of the target compound from unreacted starting materials, byproducts, and other impurities, yielding a product of very high purity (often >98%). nih.gov

X-ray Crystallography for Solid-State Structural Analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459)

The imidazo[1,2-a]pyridine ring system is nearly planar, with only a slight deviation from planarity. nih.govresearchgate.net This structural rigidity is a common feature of fused heterocyclic systems. The methanol substituent at the 2-position of the imidazo[1,2-a]pyridine ring exhibits a conformation where it is nearly perpendicular to the plane of the fused rings. nih.govresearchgate.net

The crystallographic data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol is summarized in the interactive table below.

Crystallographic Data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
ParameterValue
Chemical FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)7.3637 (2)
b (Å)8.1589 (2)
c (Å)8.3966 (2)
α (°)62.355 (1)
β (°)67.291 (2)
γ (°)88.386 (2)
Volume (ų)405.14 (2)
Z2
Data Collection and Refinement
RadiationMo Kα
Temperature (K)296
Reflections Collected10226
Independent Reflections2089
R-factor0.043

The detailed structural information obtained from the X-ray crystallographic study of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol serves as a valuable reference for understanding the solid-state properties of related imidazo[1,2-a]pyridine derivatives. However, it is crucial to reiterate that specific crystallographic data for this compound is not currently available in the public domain based on extensive searches.

Mechanistic Investigations of Chemical Transformations and Reactivity Profiles

Reaction Mechanisms in the Synthesis of Imidazo[1,2-a]pyridine-6-ylmethanol Hydrochloride

The synthesis of the imidazo[1,2-a]pyridine (B132010) core, the parent structure of Imidazo[1,2-a]pyridin-6-ylmethanol (B1310979) hydrochloride, can be achieved through various strategies, each with a distinct mechanistic pathway.

One of the most traditional and fundamental methods is the Tschitschibabin reaction , which involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. For a 6-substituted product, a 5-substituted-2-aminopyridine is typically used. The mechanism proceeds in three key steps:

Nucleophilic Substitution: The pyridine (B92270) ring nitrogen of 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the carbonyl compound and displacing the halide in an SN2 reaction. This forms an N-alkylated pyridinium (B92312) salt intermediate.

Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, generating a bicyclic hemiaminal intermediate.

Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration to eliminate a molecule of water, resulting in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Modern synthetic approaches offer alternative mechanisms. Multicomponent reactions (MCRs) , such as the Groebke–Blackburn–Bienaymé reaction, provide a highly efficient, one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be further modified. This reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, proceeding through a complex cascade of imine formation, nucleophilic attack by the isocyanide, and subsequent intramolecular cyclization.

Transition-metal-catalyzed reactions have also emerged as powerful tools. For instance, a copper-catalyzed domino A³-coupling reaction can synthesize the scaffold from 2-aminopyridines, aldehydes, and terminal alkynes. The proposed mechanism involves the in-situ formation of a condensation product between the aminopyridine and the aldehyde, which then undergoes a copper-catalyzed 5-exo-dig cycloisomerization with the alkyne to afford the final product. researchgate.net

Functionalization Reactions of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring is an electron-rich system, making it amenable to various functionalization reactions, particularly on the imidazole (B134444) moiety.

The imidazo[1,2-a]pyridine nucleus is susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive. This pronounced regioselectivity can be rationalized by examining the stability of the Wheland intermediates (sigma complexes) formed upon electrophilic attack.

Attack at C3: When an electrophile attacks the C3 position, the positive charge can be delocalized over the ring system while maintaining the aromatic sextet of the six-membered pyridine ring in one of the key resonance structures. This preservation of aromaticity in the adjacent ring lends significant stability to the intermediate.

Attack at C2: In contrast, electrophilic attack at the C2 position leads to an intermediate where the aromaticity of the pyridine ring is disrupted in all resonance forms. This results in a higher-energy, less stable intermediate.

Consequently, reactions such as halogenation, nitration, and Friedel-Crafts acylation occur preferentially at the C3 position. While C3 is the most nucleophilic, functionalization at other positions like C2 and C7 is also possible, often requiring specific directing groups or reaction conditions to overcome the inherent reactivity of the C3 site.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution
Position of AttackStability of IntermediateCommon Outcome
C3 More stable (aromaticity of pyridine ring preserved in a resonance form)Preferred site of substitution
C2 Less stable (aromaticity of pyridine ring disrupted)Substitution is disfavored
C7 Possible, but less favorable than C3Requires specific substrates/conditions

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the imidazo[1,2-a]pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized substrate, usually a halogenated imidazo[1,2-a]pyridine.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl substituents. A halo-imidazo[1,2-a]pyridine (e.g., 3-iodo-, 6-bromo-, or 8-iodo-) is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.orgmedjchem.comresearchgate.nettandfonline.com This method is robust and tolerates a wide range of functional groups.

Sonogashira Coupling: To install alkyne moieties, the Sonogashira coupling is employed. This reaction couples a halo-imidazo[1,2-a]pyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.nettandfonline.comresearchgate.net

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling the halo-heterocycle with an alkene under palladium catalysis. researchgate.net

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling aryl halides with amines. It can be applied to halo-imidazo[1,2-a]pyridines to synthesize various amino-substituted derivatives. researchgate.netwikipedia.org

These reactions can be directed to specific positions by starting with the appropriately halogenated precursor. For instance, a Suzuki coupling on a 6-bromoimidazo[1,2-a]pyridine (B40293) derivative would yield a 6-aryl product. researchgate.nettandfonline.com

Table 2: Common Cross-Coupling Reactions on the Imidazo[1,2-a]pyridine Scaffold
ReactionReactantsBond FormedTypical Catalyst System
Suzuki-Miyaura Halo-Imidazo[1,2-a]pyridine + Boronic Acid/EsterC-C (Aryl/Vinyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base
Sonogashira Halo-Imidazo[1,2-a]pyridine + Terminal AlkyneC-C (Alkynyl)Pd(0) catalyst, Cu(I) co-catalyst, Base
Heck Halo-Imidazo[1,2-a]pyridine + AlkeneC-C (Alkenyl)Pd(0) catalyst, Base
Buchwald-Hartwig Halo-Imidazo[1,2-a]pyridine + AmineC-NPd(0) catalyst, Ligand, Base

Acid/Base-Mediated Transformations and Stability of the Imidazo[1,2-a]pyridine-6-ylmethanol System

The title compound is a hydrochloride salt, which provides insight into its acid-base properties. The imidazo[1,2-a]pyridine system is basic due to the lone pairs of electrons on its nitrogen atoms. Protonation typically occurs at the N1 nitrogen of the imidazole ring, which is the most basic site. The hydrochloride salt is therefore stable and often improves the aqueous solubility and crystalline nature of the compound compared to the free base.

Treatment of Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride with a suitable base (e.g., sodium bicarbonate, triethylamine) will neutralize the salt and generate the free base, (Imidazo[1,2-a]pyridin-6-yl)methanol.

The hydroxymethyl (-CH₂OH) group at the C6 position is generally stable under neutral and moderately acidic or basic conditions. However, under strongly acidic conditions, it could potentially undergo dehydration or participate in acid-catalyzed etherification or esterification reactions. In the presence of a strong base, the hydroxyl proton can be abstracted to form an alkoxide, which could then act as a nucleophile in subsequent reactions. The aromatic scaffold itself is robust and generally stable to a wide range of pH conditions, though extreme acidity or basicity could lead to decomposition.

Molecular Modeling and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of the imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov These studies are instrumental in determining optimized molecular structures and identifying reactive sites within a chemical system. nih.gov The electronic properties, such as electron density, and the character of donor-acceptor orbitals, are significant determinants of biological activity. nih.gov

DFT studies on imidazo[1,2-a]pyridine derivatives have been used to analyze their stability and reactivity. scirp.org By examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the chemical behavior of these compounds. scirp.org For instance, a high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a propensity to accept electrons. scirp.org The energy gap between HOMO and LUMO is a crucial indicator of a molecule's stability and reactivity. scirp.orgnih.gov A smaller energy gap often correlates with higher chemical reactivity and biological activity. nih.gov

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are also used to predict regions of a molecule that are susceptible to electrophilic and nucleophilic attack. scirp.orgnih.gov In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that nitrogen atoms within the ring system and oxygen atoms are often nucleophilic sites, while other nitrogen atoms can exhibit electrophilic tendencies. scirp.org Such insights are crucial for predicting how these molecules might interact with biological macromolecules. scirp.org

Table 1: Key Parameters from DFT Studies on Imidazo[1,2-a]pyridine Derivatives

Parameter Significance in Drug Design Reference
HOMO Energy Indicates electron-donating ability; relates to reactivity. scirp.org
LUMO Energy Indicates electron-accepting ability; relates to reactivity. scirp.org
HOMO-LUMO Gap (Δℰ) Predicts chemical reactivity, stability, and polarizability. scirp.orgnih.gov
Molecular Electrostatic Potential (MEP) Identifies nucleophilic and electrophilic sites for molecular interactions. scirp.orgnih.gov
Dual Descriptor Pinpoints potential sites for chemical attack within the molecule. scirp.org

Conformational Analysis and Molecular Dynamics Simulations of Imidazo[1,2-a]pyridine-6-ylmethanol Derivatives

Conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective on how imidazo[1,2-a]pyridine derivatives behave over time, particularly when interacting with biological targets. These computational techniques are essential for understanding the flexibility of the ligand and the stability of the ligand-protein complex.

MD simulations have been successfully applied to study various imidazo[1,2-a]pyridine-based compounds. For example, simulations were performed on the docked complex of an imidazo[1,2-a]pyridine-3-carboxamide analogue with its target, pantothenate synthetase, to assess the stability of the interaction over a period of nanoseconds. Similarly, MD simulations spanning up to 100 nanoseconds were used to evaluate the binding mechanisms of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives designed as DHODH inhibitors. mdpi.com

These simulations provide valuable data on the stability of interactions, confirming that derivatives of the imidazo[1,2-a]pyridine scaffold can form stable complexes with their target active sites. nih.gov By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, thus validating the docking poses and providing a more accurate model of the binding event.

In Silico Prediction of Molecular Interactions with Biological Targets

Molecular docking is a primary in silico tool used to predict the binding orientation and affinity of a ligand to its biological target. acs.org This technique has been extensively used for imidazo[1,2-a]pyridine derivatives to elucidate their mechanism of action and to identify potential new therapeutic targets. nih.gov

Docking studies have screened imidazo[1,2-a]pyridine libraries against a range of biological targets. For instance, derivatives have been docked against human farnesyl diphosphate synthase, human phosphodiesterase 3B, human GABAa, and the CXCR4 receptor to predict their selectivity and binding affinity. acs.org In the context of anti-tubercular drug discovery, molecular docking and subsequent MD simulations confirmed stable interactions between imidazo[1,2-a]pyridine derivatives and their proposed targets in Mycobacterium tuberculosis. nih.govrsc.org

These computational studies are crucial for understanding the structure-activity relationship (SAR). For example, in the development of Nek2 inhibitors, structure-based design and molecular docking helped identify compounds with low nanomolar activity and excellent selectivity. nih.gov Similarly, docking of novel imidazo[1,2-a]pyridine hybrids into the active site of human LTA4H revealed key interactions with amino acid residues and helped identify compounds with the strongest binding affinity. chemmethod.com

Table 2: Examples of Biological Targets for Imidazo[1,2-a]pyridine Derivatives Investigated by Molecular Docking

Biological Target Therapeutic Area Key Findings Reference(s)
PI3Kα Anticancer Identification of potent inhibitors by introducing the imidazo[1,2-a]pyridine scaffold. nih.gov
Nek2 Anticancer Discovery of inhibitors with low nanomolar activity and high selectivity. nih.gov
QcrB in M. tuberculosis Anti-tubercular Elucidation of binding modes for potent inhibitors of drug-resistant strains. rsc.orgnih.gov
Human LTA4H Anti-inflammatory / Anticancer Prediction of strong binding affinities for novel hybrid compounds. chemmethod.com
Pantothenate Synthetase Anti-mycobacterial Identification of key hydrogen bonding and pi-cation interactions.
Human GABAa Receptor Neuroscience Screening for potential anxiolytic or sedative activity. acs.org

Ligand Design and Virtual Screening Applications Based on the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, making it an excellent starting point for ligand design and virtual screening campaigns. nih.govepa.gov Virtual screening allows for the rapid, cost-effective exploration of large chemical libraries to identify promising hit compounds. nih.govrsc.orgresearchgate.net

A notable example is the use of collaborative virtual screening to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govrsc.orgresearchgate.net This in silico approach enabled the rapid expansion of the chemical series, leading to improved antiparasitic activity and selectivity. nih.govrsc.org The structure-activity relationships derived from this screening guided further optimization of the pharmacophore. nih.govrsc.org

Furthermore, the imidazo[1,2-a]pyridine core has been utilized in structure-based drug design to create novel inhibitors for various targets. Researchers have designed and synthesized new series of compounds based on this scaffold to act as covalent inhibitors for cancer therapy, potent Nek2 inhibitors, and dual PI3K/mTOR inhibitors. nih.govrsc.orgresearchgate.net In silico design has also been employed to develop new imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents with improved binding affinities compared to known standards. nih.gov These studies highlight the versatility and importance of the imidazo[1,2-a]pyridine scaffold in modern, computation-driven drug discovery. nih.govrsc.org

Biological Activity Assessment and Molecular Target Identification

General Biological Activity Spectrum of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Research

The imidazo[1,2-a]pyridine core is recognized as a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects. eco-vector.comnih.govmdpi.com This diverse activity profile has led to the development of numerous compounds with potential applications in oncology, infectious diseases, and inflammatory conditions.

In Vitro Anti-proliferative Activity Studies in Cellular Models

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown notable anti-proliferative effects across a variety of cancer cell lines. nih.govwaocp.org Research has demonstrated that substitutions on this core structure can lead to potent cytotoxic activity.

For instance, a range of 6-substituted imidazo[1,2-a]pyridines demonstrated significant activity against the colon cancer cell lines HT-29 and Caco-2. nih.gov These studies indicated that the induced cell death in these cancer cells is mediated through pathways involving the release of cytochrome c and the activation of caspases 3 and 8. nih.gov

Furthermore, a series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated for their anticancer properties. nih.gov Many of these compounds exhibited submicromolar inhibitory activity against several tumor cell lines. nih.gov One of the most potent compounds from this series, designated as 13k , displayed IC₅₀ values ranging from 0.09 µM to 0.43 µM across the tested cell lines. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. nih.gov

The table below summarizes the in vitro anti-proliferative activity of selected 6-substituted imidazo[1,2-a]pyridine derivatives.

Compound ClassCell Line(s)Observed EffectKey Findings
6-substituted imidazo[1,2-a]pyridinesHT-29, Caco-2 (Colon Cancer)Cytotoxicity, Apoptosis InductionInitiation of apoptosis via caspase-3 and -8 activation. nih.gov
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives (e.g., 13k)HCC827 and other cancer cell linesSubmicromolar anti-proliferative activityCompound 13k showed IC₅₀ values of 0.09–0.43 µM and induced G2/M cell cycle arrest. nih.gov
General Imidazo[1,2-a]pyridine derivatives (IP-5, IP-6, IP-7)HCC1937 (Breast Cancer)Cytotoxic effectsIC₅₀ values of 45 µM (IP-5), 47.7 µM (IP-6), and 79.6 µM (IP-7). waocp.org

Anti-infective Research Applications (e.g., Antimycobacterial, Antileishmanial, Antiprotozoal)

The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of novel anti-infective agents. nih.gov While specific research focusing on 6-substituted derivatives in this area is still emerging, the broader class of compounds has shown significant potential.

Notably, imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and screened for their activity against Mycobacterium tuberculosis. nih.gov Several of these compounds exhibited minimum inhibitory concentrations (MIC) of less than or equal to 1 µM against replicating bacteria, with some showing MIC values as low as ≤0.006 µM. nih.gov Certain derivatives also demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov The proposed mechanism for some of these compounds involves the inhibition of the ubiquinol (B23937) cytochrome C reductase, a key component of the electron transport chain. rsc.org

Investigation of Anti-inflammatory Modulatory Effects

Imidazo[1,2-a]pyridine derivatives are known to possess anti-inflammatory properties. eco-vector.commdpi.com These compounds have been investigated for their ability to modulate key inflammatory pathways. Although specific studies on 6-substituted derivatives are limited in this context, the general scaffold is associated with anti-inflammatory effects. The capacity of some imidazo[1,2-a]azine systems to cross the blood-brain barrier has also made them attractive for investigating central nervous system-related inflammation.

Identification and Characterization of Specific Molecular Targets

Research into the mechanism of action of imidazo[1,2-a]pyridine derivatives has led to the identification of several specific molecular targets, primarily enzymes and receptors involved in key cellular signaling pathways.

Enzyme Inhibition Studies (e.g., PI3Kα, Rab Geranylgeranyl Transferase)

A significant area of research for imidazo[1,2-a]pyridine derivatives, particularly those substituted at the 6-position, has been their activity as enzyme inhibitors.

Phosphatidylinositol 3-kinase alpha (PI3Kα): The PI3K signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. nih.gov The compound 13k from this series was found to be a potent inhibitor of PI3Kα with an IC₅₀ value of 1.94 nM. nih.gov This inhibition of PI3Kα subsequently blocks the downstream signaling pathway, including the phosphorylation of AKT, mTOR, and GSK3β, leading to the observed anti-proliferative effects. nih.govgoogle.com Other 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have also been identified as nanomolar inhibitors of PI3Kα. semanticscholar.org

Rab Geranylgeranyl Transferase (RGGT): This enzyme is responsible for the post-translational modification of Rab GTPases, which are crucial for vesicular trafficking. A study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids identified them as potential inhibitors of RGGT. The nature of the substituent at the C6 position was found to be a key determinant of the compound's activity against the enzyme. The most active compounds were shown to disrupt the prenylation of Rab11A in HeLa cells. frontiersin.org

The table below summarizes the enzyme inhibition data for selected 6-substituted imidazo[1,2-a]pyridine derivatives.

Compound ClassTarget EnzymePotency (IC₅₀)Biological Effect
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)PI3Kα1.94 nMInhibition of cancer cell proliferation and induction of apoptosis. nih.govnih.gov
6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acidsRab Geranylgeranyl Transferase (RGGT)-Disruption of Rab11A prenylation in cellular models. frontiersin.org

Receptor Interaction and Modulation (e.g., GABA A receptor)

Imidazo[1,2-a]pyridine derivatives have also been investigated for their ability to interact with and modulate the function of specific receptors in the central nervous system.

GABA A Receptor: The γ-aminobutyric acid type A (GABA A) receptor is a major inhibitory neurotransmitter receptor in the brain and a target for various therapeutic agents. researchgate.net A study involving the synthesis of avermectin-imidazo[1,2-a]pyridine hybrids, which included a 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine moiety, demonstrated potent modulation of the GABA A receptor. nih.gov These hybrid compounds exhibited high potency for binding at the benzodiazepine (B76468) site of the GABA A receptor, with IC₅₀ values in the nanomolar range, and acted as positive allosteric modulators. nih.gov While these were hybrid molecules, this research indicates that the 6-substituted imidazo[1,2-a]pyridine scaffold can be a key component for interacting with the GABA A receptor. nih.govnih.gov

Mechanistic Pathways of Biological Action in Cellular Systems

The anticancer effects of imidazo[1,2-a]pyridine compounds are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival. researchgate.net Structural modifications to the core scaffold have yielded potent molecules that can arrest the cell cycle, induce programmed cell death (apoptosis), and modulate critical signal transduction pathways. nih.gov

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the disruption of the cell division cycle and the activation of apoptosis.

Numerous studies have demonstrated that these compounds can halt cancer cell proliferation by inducing cell cycle arrest at specific checkpoints. For instance, a derivative referred to as "compound 6" was shown to induce G2/M phase arrest in melanoma and cervical cancer cell lines. nih.govnih.gov This arrest is often associated with an increase in the expression of cell cycle inhibitors like p53 and p21. nih.govwaocp.org Another derivative, "compound 8c," caused growth arrest at the G1 phase in leukemia K-562 cells. nih.gov

In addition to halting cell proliferation, these compounds are potent inducers of apoptosis. Treatment with "compound 6" led to a significant increase in intrinsic apoptosis in tested cancer cells, marked by the activation of caspase-9 and an increased expression of the pro-apoptotic protein BAX. nih.govnih.gov Similarly, the novel compound "La23" was found to induce apoptosis in HeLa cells through the p53/Bax mitochondrial pathway, involving the release of cytochrome c and activation of cleaved caspase-3. researchgate.net Other derivatives, such as the "IMPA" series, have also been shown to induce ROS-mediated apoptosis in non-small cell lung cancer cells. nih.govresearchgate.net The derivative "IP-5" was found to trigger the extrinsic apoptosis pathway, evidenced by increased activity of caspase 8. waocp.org

Summary of Cell Cycle and Apoptosis Induction by Imidazo[1,2-a]pyridine Derivatives
Compound DerivativeCell Line(s)Effect on Cell CycleApoptotic Pathway/MarkersSource
Compound 6Melanoma (A375, WM115), Cervical Cancer (HeLa)G2/M ArrestIntrinsic; Active Caspase-9, p53, p21, BAX nih.govnih.gov
Compound 8cLeukemia (K-562)G1 ArrestPre-G1 apoptosis, Caspase-3 overexpression nih.gov
La23Cervical Cancer (HeLa)Not Specifiedp53/Bax mitochondrial pathway; Cleaved Caspase-3, Cytochrome c researchgate.net
IP-5Breast Cancer (HCC1937)G0/G1 and G2/M ArrestExtrinsic; Active Caspase 7, Caspase 8, PARP cleavage waocp.org
IMPA Derivatives (e.g., IMPA-2, -5, -6, -8, -12)Non-Small Cell Lung Cancer (A549)Not SpecifiedROS-mediated; Increased BAX and BAK1 nih.govresearchgate.net

The ability of imidazo[1,2-a]pyridine derivatives to induce cell cycle arrest and apoptosis is frequently linked to their modulation of key intracellular signaling pathways that are often dysregulated in cancer.

One of the most consistently reported targets is the PI3K/AKT/mTOR pathway, a critical regulator of cell survival, proliferation, and growth. researchgate.net Several studies have shown that imidazo[1,2-a]pyridine compounds can inhibit this pathway. For example, "compound 6" was found to reduce the levels of phosphorylated (active) protein kinase B (p-AKT) and the phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR). nih.govnih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were specifically designed as potent PI3Kα inhibitors, with one compound ("13k") exhibiting an IC50 value of 1.94 nM against the enzyme. nih.govmdpi.com

Beyond the PI3K/AKT/mTOR axis, these compounds have been shown to inhibit other crucial signaling molecules and pathways:

EGFR and COX-2: Hydrazone derivatives of the scaffold were identified as potent EGFR inhibitors, and one compound ("8c") also selectively inhibited COX-2. nih.gov

Wnt/β-catenin Signaling: Certain imidazo[1,2-a]pyridine derivatives were found to inhibit the Wnt/β-catenin signaling pathway, which is crucial in tumorigenesis, by downregulating target genes like c-myc and cyclin D1. nih.gov

STAT3/NF-κB Pathway: A novel derivative, in combination with curcumin, demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cells. nih.gov

c-Met: The derivative volitinib, which contains an imidazo[1,2-a]pyridine moiety, was developed as a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. nih.gov

Modulation of Signal Transduction Pathways by Imidazo[1,2-a]pyridine Derivatives
Target Pathway/ProteinObserved EffectCompound Type/ExampleSource
PI3K/AKT/mTORInhibition (Reduced p-AKT, p-mTOR)Compound 6, HS-173, TAK-117, Compound 13k nih.govmdpi.com
EGFRInhibitionHydrazone derivatives (8b, 8c) nih.gov
Wnt/β-cateninInhibitionDerivatives 4c and 4i nih.gov
STAT3/NF-κBModulation/InhibitionDerivative "MIA" nih.gov
c-MetInhibitionVolitinib nih.gov
ASK1InhibitionDesigned imidazo[1,2-a]pyridine derivatives ebi.ac.uk

Applications in Chemical Biology as Probes and Tools

The imidazo[1,2-a]pyridine scaffold is not only a source of potential therapeutic agents but also serves as a valuable tool in chemical biology for probing cellular functions. Its rigid, planar structure and synthetic tractability make it an ideal starting point for developing highly specific molecular probes and inhibitors. nih.gov

The development of potent and selective kinase inhibitors based on this scaffold is a prime example of its utility. Compounds like the PI3Kα inhibitor "13k" and the c-Met inhibitor volitinib can be used as chemical tools to dissect the specific roles of these kinases in complex cellular signaling networks. nih.govnih.gov By selectively inhibiting a target, researchers can study the downstream consequences and better understand the protein's function in both normal and disease states.

Furthermore, the imidazo[1,2-a]pyridine core has been successfully utilized to create targeted covalent inhibitors (TCIs). rsc.org TCIs form a permanent bond with their target protein, which can be advantageous for achieving sustained inhibition and for use in target identification and validation studies. Researchers have used the scaffold to develop novel covalent inhibitors for KRAS G12C, a notoriously difficult-to-target oncogene, demonstrating the platform's utility in creating sophisticated chemical probes for challenging biological targets. rsc.org These applications underscore the role of the imidazo[1,2-a]pyridine framework as a versatile tool for exploring and manipulating biological systems.

Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridin 6 Ylmethanol Derivatives

Influence of Substituents at the Imidazo[1,2-a]pyridine (B132010) Core on Biological Potency

The biological activity of Imidazo[1,2-a]pyridin-6-ylmethanol (B1310979) derivatives is intricately linked to the nature and position of substituents on the core heterocyclic scaffold. Modifications at various positions of the imidazo[1,2-a]pyridine ring system have been shown to modulate the potency and selectivity of these compounds against various biological targets, including protein kinases.

Positional Effects of Functional Groups on Biological Activity

The substitution pattern on the imidazo[1,2-a]pyridine ring plays a pivotal role in determining the biological activity of these compounds. Research into related 6-substituted imidazo[1,2-a]pyridine derivatives has provided valuable insights into these positional effects. For instance, in the development of Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors, the imidazo[1,2-a]pyridine moiety is considered a key pharmacodynamic group when attached at the 6-position of a quinazoline (B50416) scaffold. mdpi.comnih.gov

Systematic SAR studies on 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have revealed that modifications at these positions are critical for potent inhibitory activity. nih.govsemanticscholar.org While specific data on Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride is limited, the broader class of 6-substituted imidazo[1,2-a]pyridines has been shown to exhibit significant anticancer activity against colon cancer cell lines. nih.gov The introduction of various substituents at the 6-position, in combination with modifications at other sites, allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its interaction with target proteins.

Impact of Side Chain Modifications at the Methanol (B129727) Moiety

While direct and extensive research on the modification of the methanol side chain of this compound is not widely published, the principles of medicinal chemistry suggest that this moiety is a prime candidate for structural variation to enhance therapeutic properties. The hydroxyl group of the methanol substituent can be derivatized to form ethers, esters, or other functional groups. Such modifications can impact the compound's solubility, metabolic stability, and ability to form hydrogen bonds with target proteins.

For example, in a series of novel triazolopyrazine c-Met inhibitors, the (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl moiety was identified as a key component for potent activity. nih.gov This highlights that even subtle changes to the group at the 6-position, such as extending the carbon chain and introducing chirality, can have a significant impact on biological efficacy. The exploration of various side chains at this position is a critical area for the rational design of more potent and selective analogs.

Correlating Structural Features with Specific Molecular Target Interactions

The therapeutic effects of Imidazo[1,2-a]pyridin-6-ylmethanol derivatives are derived from their precise interactions with specific molecular targets, often protein kinases implicated in disease pathways. Molecular docking studies and experimental data have begun to elucidate the binding modes of these compounds, providing a structural basis for their activity.

For instance, in the context of PI3Kα inhibition, molecular docking simulations of a potent derivative, compound 13k which features a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline structure, revealed key interactions within the active site of the enzyme. These included the formation of conventional hydrogen bonds with residues such as Gln859. mdpi.com The imidazo[1,2-a]pyridine core, in this case, serves as a crucial scaffold that positions other functional groups for optimal binding.

Similarly, in the design of c-Met inhibitors, the imidazo[1,2-a]pyridine scaffold has been utilized to develop potent and selective compounds. nih.gov The strategic placement of substituents on this core allows for specific interactions with the kinase domain of the c-Met receptor. The correlation of these structural features with target engagement is a critical step in the optimization of these inhibitors.

Rational Design Principles for Optimizing Imidazo[1,2-a]pyridin-6-ylmethanol Analogs

The accumulated SAR data provides a foundation for the rational design of next-generation Imidazo[1,2-a]pyridin-6-ylmethanol analogs with improved therapeutic profiles. Several key principles can guide these optimization efforts:

Scaffold Hopping and Bioisosteric Replacement: Utilizing the imidazo[1,2-a]pyridine core as a privileged scaffold, new analogs can be designed by employing scaffold hopping strategies to explore novel chemical space while retaining key binding interactions. rsc.org Bioisosteric replacement of functional groups on the ring can be used to fine-tune physicochemical properties and enhance target selectivity. nih.gov

Structure-Based Design: Leveraging structural information from X-ray crystallography and molecular modeling of target-ligand complexes can inform the design of derivatives with enhanced binding affinity and selectivity. Understanding the key hydrogen bond donors and acceptors, as well as hydrophobic pockets within the target's active site, allows for the strategic placement of complementary functional groups on the imidazo[1,2-a]pyridine scaffold.

Exploitation of Substituent Effects: A systematic exploration of substituents at various positions of the imidazo[1,2-a]pyridine ring is crucial. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can be varied to optimize potency and pharmacokinetic properties.

Modification of the 6-Methanol Side Chain: The methanol group at the 6-position offers a prime opportunity for modification to improve drug-like properties. Conversion to ethers, esters, or amides can modulate solubility, cell permeability, and metabolic stability, potentially leading to improved oral bioavailability and in vivo efficacy.

By applying these rational design principles, medicinal chemists can continue to refine the structure of Imidazo[1,2-a]pyridin-6-ylmethanol derivatives to develop highly potent and selective drug candidates for a range of diseases.

Below is a data table summarizing the antiproliferative activities of selected 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives against various cancer cell lines, as reported in a study on PI3Kα inhibitors. mdpi.com

CompoundR1R2R3HCC827 IC50 (μM)A549 IC50 (μM)SH-SY5Y IC50 (μM)HEL IC50 (μM)MCF-7 IC50 (μM)
10q H4-pyridylCOOCH30.280.450.880.760.91
10h H4-pyridylCOOC2H50.430.671.020.981.15
10r H3-pyridylCOOCH30.350.510.950.841.03
10i H3-pyridylCOOC2H50.510.781.231.111.32
13k HTetrahydropyran-0.090.150.210.330.43

Role As a Privileged Scaffold and Building Block in Advanced Organic and Medicinal Chemistry

Imidazo[1,2-a]pyridine (B132010) as a Core Structure in Natural Products and Pharmaceutical Research

The imidazo[1,2-a]pyridine nucleus is a cornerstone in pharmaceutical research and is found in numerous marketed drugs. researchgate.netnih.gov Its structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities. researchgate.net Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents, among others. nih.gov This wide therapeutic spectrum has cemented its importance as a lead structure in drug discovery programs. acs.org Several commercially successful drugs are built upon this core, highlighting its clinical significance. researchgate.net

Table 1: Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug Name Therapeutic Use
Zolpidem Treatment of insomnia
Alpidem Anxiolytic agent
Zolimidine Treatment of peptic ulcer
Olprinone Treatment of acute heart failure
Saripidem Anxiolytic agent
Necopidem Anxiolytic agent

| Minodronic acid | Treatment of osteoporosis |

Use of Imidazo[1,2-a]pyridin-6-ylmethanol (B1310979) as an Intermediate in Multi-step Syntheses

Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride is a valuable intermediate in multi-step organic synthesis due to the reactive hydroxymethyl (-CH₂OH) group at the C6 position of the pyridine (B92270) ring. This functional group serves as a versatile handle for extensive chemical modifications, allowing for the construction of more complex molecular architectures.

For example, the methanol (B129727) group can be readily oxidized to form the corresponding aldehyde (formyl group) or carboxylic acid. These transformations open up pathways to a vast number of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formations. A synthetic scheme for creating apoptosis signal-regulating kinase 1 (ASK1) inhibitors involved the formation of an aldehyde at the C6 position, which was then reduced to the crucial hydroxymethyl intermediate using LiBH₄. researchgate.net This demonstrates the role of the 6-methanol group as a key synthetic intermediate.

Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or replaced with a halogen, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the C6 position. Research into novel PI3Kα inhibitors has shown the synthesis of complex molecules where the imidazo[1,2-a]pyridine core is coupled to a quinazoline (B50416) moiety at the C6 position, underscoring the importance of this position for derivatization. nih.gov The ability to selectively functionalize this site makes Imidazo[1,2-a]pyridin-6-ylmethanol a key building block for creating libraries of compounds with diverse functionalities. rsc.org

Contribution to Chemical Library Development for High-Throughput Screening

The development of chemical libraries for high-throughput screening (HTS) is a fundamental strategy in modern drug discovery. The imidazo[1,2-a]pyridine scaffold is an ideal core structure for such libraries due to its proven biological relevance and synthetic tractability. nih.gov Building blocks like Imidazo[1,2-a]pyridin-6-ylmethanol are instrumental in this process.

By leveraging the reactivity of the methanol group, chemists can rapidly and efficiently generate a large number of diverse analogs through parallel synthesis. Each analog possesses the same core scaffold but differs in the substituent introduced via the C6-methanol handle. This structural diversity is crucial for exploring the structure-activity relationship (SAR) of a compound series. The resulting library can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds with desired activity. For instance, HTS campaigns have successfully identified imidazo[1,2-a]pyridine-based compounds with activity against colon cancer cell lines and as inhibitors of Rab geranylgeranyl transferase. nih.govnih.gov

Table 2: Examples of Screening Efforts Involving Imidazo[1,2-a]pyridine Derivatives

Target / Application Screening Method Outcome / Significance
Anticancer Cell-based assays against HT-29 and Caco-2 colon cancer lines. Identification of potent compounds that induce apoptosis. nih.gov
Rab Geranylgeranyl Transferase (RGGT) Inhibition Biochemical and cell-based assays. Discovery of inhibitors that disrupt Rab11A prenylation, a key cellular process. nih.gov

| Antituberculosis | High-throughput screening against M. bovis BCG. | Identification of hit compounds with promising minimum inhibitory concentrations. |

Exploration in Other Material Science and Agrochemical Research Contexts

Beyond its well-established role in medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has attracted interest in material science and agrochemical research. rsc.org

In material science, the unique photophysical properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in optoelectronics. mdpi.com Their inherent fluorescence and electronic characteristics have led to their use as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.com Researchers have designed and synthesized novel bipolar deep-blue fluorescent emitters using the imidazo[1,2-a]pyridine core as an electron-accepting unit, achieving high-performance OLEDs with impressive external quantum efficiencies and excellent color purity. nih.govresearchgate.net

In the field of agrochemicals, certain derivatives have been investigated for their potential as herbicides. A study exploring the phytotoxicity of various (amino)imidazo[1,2-a]pyridine derivatives demonstrated their ability to control common weeds like Bidens pilosa. acs.org The research indicated that modifications to the scaffold, such as the presence of a halide on the imidazo (B10784944) ring, could significantly influence the phytotoxic activity, suggesting a potential for developing new classes of herbicides. acs.org The insecticidal activities of some derivatives have also been noted, further expanding their potential utility in the agrochemical industry. nih.gov

Future Research Directions and Emerging Avenues for Imidazo 1,2 a Pyridin 6 Ylmethanol Hydrochloride

Development of Sustainable and Green Chemistry Routes for Synthesis

The future synthesis of Imidazo[1,2-a]pyridin-6-ylmethanol (B1310979) hydrochloride and its derivatives will increasingly prioritize environmentally benign methodologies. researchgate.net Traditional synthetic routes often involve harsh conditions, toxic reagents, and hazardous solvents, prompting a shift towards green chemistry. beilstein-journals.org Future research will likely focus on optimizing and discovering new sustainable pathways.

Key areas of development include:

Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal for green synthesis. researchgate.net Methodologies using aqueous micellar media, facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS), have shown success for imidazo[1,2-a]pyridine (B132010) synthesis and could be adapted. acs.orgnih.gov Another promising approach involves using deep eutectic solvents, which are inexpensive, biodegradable, and can significantly reduce reaction times. ajoch.org

Eco-Friendly Catalysis: Research is moving away from heavy metal catalysts toward more sustainable options. nih.gov Copper-catalyzed reactions, particularly in combination with reducing agents like sodium ascorbate, offer an efficient and green alternative. acs.org Metal-free catalytic systems, employing reagents like iodine or acids such as hydrochloric acid in continuous flow processes, are also gaining traction. nih.govacs.org Electrochemical methods, which avoid external chemical oxidants, represent another frontier for environmentally friendly synthesis. rsc.org

Energy-Efficient Methods: Photochemical synthesis, using visible light as a sustainable energy source, offers a mild and efficient alternative to conventional heating. nih.gov These methods can be performed with or without metal catalysts and often proceed under ambient conditions. rltsc.edu.in Microwave-assisted and ultrasound-assisted syntheses are other energy-efficient techniques that can accelerate reactions and improve yields. researchgate.netmdpi.com

Table 1: Comparison of Green Synthesis Strategies for Imidazo[1,2-a]pyridines
StrategyCatalyst/MediumAdvantagesKey FindingsCitations
Aqueous Synthesis Micellar Media (SDS)Environmentally sustainable, efficientEnables domino A³-coupling reactions catalyzed by Cu(II)–ascorbate. acs.orgnih.gov
Green Catalysis Iodine / H₂O₂Metal-free, environmentally friendlyFacilitates intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines. acs.org
Photochemistry Visible Light (Blue LEDs)Sustainable energy source, mild conditions, metal-free optionsEnables C-N bond formation and C-H functionalization. nih.govrltsc.edu.in
Alternative Solvents Deep Eutectic SolventsBiodegradable, inexpensive, rapid reactionsAllows for one-pot synthesis from acetophenones and 2-aminopyridines within minutes. ajoch.org
Electrochemistry Redox Mediator (HI)Avoids external oxidants, high atom economyEnables intermolecular C–N formation/cyclization in a simple undivided cell. rsc.org

Advanced Functionalization Strategies for Novel Derivatives

To explore and optimize the therapeutic potential of Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride, the development of advanced functionalization strategies is crucial. Future research will focus on creating diverse libraries of novel derivatives by precisely modifying the core scaffold. The direct functionalization of the imidazo[1,2-a]pyridine ring is an efficient strategy for this purpose. rsc.org

Emerging strategies include:

Regioselective C-H Functionalization: This highly atom- and step-economical approach allows for the direct introduction of functional groups onto the imidazopyridine core without pre-functionalized starting materials. beilstein-journals.org Research will continue to develop methods for regioselective formylation, fluoroalkylation, and aminoalkylation, which can significantly alter the compound's physicochemical and biological properties. nih.govnih.gov Photochemical methods are particularly promising for achieving mild and regioselective C-H functionalization. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are powerful tools for rapidly building molecular complexity from simple precursors in a single step. mdpi.combeilstein-journals.org Future work will likely leverage MCRs to attach diverse substituents to the imidazo[1,2-a]pyridine backbone, creating large libraries of compounds for biological screening. nih.gov

Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions will remain a vital tool for creating C-C, C-N, and C-O bonds at specific positions on the heterocyclic ring. beilstein-journals.org The development of novel catalytic systems will enable the synthesis of previously inaccessible derivatives, including complex hybrids with other pharmacologically active scaffolds like flavones or pyrimidines. nih.gov

Integrated Computational and Experimental Approaches for Mechanism Elucidation

A deeper understanding of reaction mechanisms and structure-activity relationships (SAR) is essential for the rational design of new this compound derivatives. The integration of computational and experimental techniques offers a synergistic approach to achieve this.

Future research in this area will involve:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the structural and electronic properties of molecules. nih.govresearchgate.net It can be used to predict molecular geometry, study intermolecular interactions, analyze frontier molecular orbitals (HOMO-LUMO), and elucidate reaction pathways. bohrium.comnih.gov Applying DFT can help in understanding the reactivity of the imidazopyridine core and guide the design of new synthetic routes. uctm.edu

Molecular Docking and Dynamics Simulations: These computational methods are crucial for predicting how novel derivatives will interact with biological targets. researchgate.net By simulating the binding of ligands to protein active sites, researchers can gain insights into the key interactions that drive biological activity. researchgate.net This information is invaluable for optimizing lead compounds and designing derivatives with improved potency and selectivity. nih.gov

Spectroscopic and Crystallographic Analysis: Experimental techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction are indispensable for confirming the structures of newly synthesized compounds. nih.govuctm.edu Integrating these experimental data with computational models provides a comprehensive understanding of the molecule's properties, validating theoretical predictions and informing future design cycles. bohrium.com

Exploration of New Biological Targets and Therapeutic Areas (excluding clinical trials)

The imidazo[1,2-a]pyridine scaffold is associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov A key future direction for this compound is the systematic exploration of new biological targets and therapeutic indications beyond its current scope.

Promising areas for investigation include:

Kinase Inhibition: Many imidazopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology. mdpi.com Future studies could evaluate derivatives of this compound against kinases implicated in cancer progression, such as c-Met, Cyclin-Dependent Kinase 9 (CDK9), and MARK. nih.govdoi.orgrsc.org

Central Nervous System (CNS) Disorders: The structural similarity of imidazopyridines to purines makes them promising candidates for targeting CNS-related proteins. mdpi.com Research could explore their potential as modulators of GABAA receptors for anxiety or sleep disorders, or as inhibitors of enzymes like phosphodiesterases (PDEs) for treating neurodegenerative diseases. nih.govdoi.org

Infectious Diseases: The imidazopyridine core is present in compounds with antibacterial, antifungal, and antiviral activity. beilstein-journals.org Screening novel derivatives against a panel of pathogens could uncover new leads for treating infectious diseases. For example, some analogues have shown potential as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis. researchgate.net

Table 2: Potential Biological Targets for Imidazo[1,2-a]pyridine Derivatives
Target ClassSpecific Target ExamplePotential Therapeutic AreaRationaleCitations
Protein Kinases c-Met, CDK9, MARKOncologyImidazopyridine scaffold is a known kinase inhibitor; targets are crucial for cancer cell proliferation and survival. nih.govdoi.orgrsc.org
CNS Receptors GABAA ReceptorsNeurology (Anxiety, Insomnia)Structural features allow for modulation of GABAA receptors, similar to existing drugs. nih.govdoi.org
Enzymes Phosphodiesterases (PDE4, PDE10)Neurology, InflammationDerivatives have shown inhibitory activity against PDEs involved in CNS and inflammatory pathways. doi.org
Pathogen Enzymes Pantothenate SynthetaseInfectious Disease (Tuberculosis)The scaffold has been investigated for its antimycobacterial properties. researchgate.net

Application in Chemical Probe Development for Unraveling Biological Processes

The inherent photophysical properties of the imidazo[1,2-a]pyridine nucleus make it an excellent scaffold for the development of chemical probes. nih.gov These probes are valuable tools for studying complex biological systems, allowing for the visualization and detection of specific analytes or processes within living cells. nih.gov

Future research will focus on:

Fluorescent Sensors for Metal Ions: Imidazopyridine-based probes have been successfully developed for the detection of metal ions like Fe³⁺ and Hg²⁺. rsc.orgtandfonline.com Future work could involve designing derivatives of this compound to create highly selective and sensitive fluorescent sensors for other biologically important ions.

Bioimaging Agents: The favorable photophysical properties of imidazopyridines, such as high quantum yield and large Stokes shifts, make them suitable for live-cell imaging. nih.govmdpi.com By conjugating the core structure to specific targeting moieties, researchers can develop probes to visualize organelles, receptors, or specific cellular events in real-time. nih.gov

Probes for Reactive Species: Designing probes that react specifically with reactive oxygen species (ROS) or reactive nitrogen species (RNS) could provide valuable tools for studying oxidative stress and related pathological conditions. The functional groups on the this compound can be modified to react with these species, leading to a change in fluorescence. tandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride in laboratory settings?

  • Methodological Answer : Follow hazard codes such as P201 (obtain specialized instructions before use), P231 (handle under inert gas/moisture-sensitive conditions), and P301+P310 (immediate medical attention if ingested). Use PPE including gloves, goggles, and fume hoods due to its acute toxicity (H300: fatal if swallowed) and environmental hazards (H400: toxic to aquatic life) . Storage should adhere to temperature guidelines (e.g., 4°C for stability) and avoid incompatible materials .

Q. What synthetic routes are effective for preparing Imidazo[1,2-a]pyridine derivatives, including this compound?

  • Methodological Answer : A modified p-TsCl/DABCO protocol enables efficient synthesis of imidazo[1,2-a]pyridine scaffolds. This method tolerates hydroxyl functional groups and avoids harsh conditions, making it suitable for generating libraries of derivatives. For example, starting from compound 6 , intermediates like 7 can be synthesized for antiviral screening . One-pot strategies and cross-coupling reactions in aqueous media are also viable for functionalizing the core structure .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use HPLC (≥98% purity) for quantitative analysis and NMR (1H/13C) for structural confirmation. High-resolution mass spectrometry (HR-MS) is critical for verifying molecular weight and fragmentation patterns. For derivatives, compare melting points (e.g., mp250°C decomposition noted for related compounds) and spectral data with literature .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound in large-scale syntheses?

  • Methodological Answer : Key parameters include temperature control (e.g., 80°C for NaHCO3-mediated reactions), solvent selection (ethanol for solubility), and reaction time (4 hours for completion). Catalytic systems like DABCO improve efficiency, while inert atmospheres prevent degradation of moisture-sensitive intermediates . Monitor reaction progress via TLC or LC-MS to identify byproducts and adjust stoichiometry.

Q. What strategies address discrepancies in biological activity data for Imidazo[1,2-a]pyridine derivatives, such as conflicting IC50 values?

  • Methodological Answer : Triplicate measurements are essential to account for variability. For instance, IC50 values ranging from 1.04 ± 0.79 µM to >10 µM in cytotoxicity assays suggest concentration-dependent effects or assay-specific interference. Validate results using orthogonal assays (e.g., fluorescence-based binding vs. enzymatic activity) and confirm compound stability under test conditions .

Q. How do structural modifications (e.g., halogenation or chalcone conjugation) impact the antikinetoplastid or antiviral activity of Imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Chlorination at the 6-position (e.g., 6-chloro derivatives) enhances bioactivity by improving target binding affinity. Chalcone conjugates increase lipophilicity, aiding membrane penetration. Structure-activity relationship (SAR) studies using analogues like 10a–10u reveal that electron-withdrawing groups at the quinazoline moiety improve potency against HIV or Trypanosoma species .

Q. What analytical techniques are critical for resolving environmental toxicity concerns of this compound?

  • Methodological Answer : Use LC-MS/MS to detect trace residues in wastewater. Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition tests) quantify H400 hazards. Mitigation strategies include catalytic degradation (e.g., TiO2 photocatalysis) or derivatization to less persistent metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.